Cocarboxylase hydrochloride
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Overview
Description
It is present in many animal tissues and is a required intermediate in the pyruvate dehydrogenase complex and the ketoglutarate dehydrogenase complex . This compound plays a crucial role in carbohydrate metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cocarboxylase hydrochloride involves the synthesis of thiamine pyrophosphate, which is then converted into its hydrochloride salt. One method includes concentrating the water solution containing cocarboxylase and adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the purification of this compound for injections involves several steps to ensure the removal of pyrogens and other impurities. Activated charcoal is often used to adsorb pyrogens, and the solution is then filtered and sterilized .
Chemical Reactions Analysis
Types of Reactions
Cocarboxylase hydrochloride undergoes several types of reactions, including:
Decarboxylation: It catalyzes the reversible decarboxylation of α-keto acids, such as pyruvate and α-ketoglutarate.
Phosphorylation: It can be phosphorylated to form thiamine triphosphate.
Common Reagents and Conditions
Decarboxylation: This reaction typically occurs in the presence of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase under physiological conditions.
Phosphorylation: ATP is commonly used as a phosphorylating agent.
Major Products
Decarboxylation: The major products include acetyl-CoA from pyruvate and succinyl-CoA from α-ketoglutarate.
Phosphorylation: Thiamine triphosphate is formed.
Scientific Research Applications
Cocarboxylase hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Cocarboxylase hydrochloride exerts its effects by acting as a coenzyme for several enzymes involved in carbohydrate metabolism. The thiazole ring of thiamine pyrophosphate forms a carbanion that nucleophilically attacks the carbonyl group on the substrate, facilitating the decarboxylation reaction . This process is essential for the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, which are critical steps in the Krebs cycle .
Comparison with Similar Compounds
Similar Compounds
- Thiamine monophosphate
- Thiamine triphosphate
- Thiamine chloride
Comparison
Cocarboxylase hydrochloride is unique in its role as a coenzyme for decarboxylation reactions. While thiamine monophosphate and thiamine triphosphate also play roles in cellular metabolism, this compound is specifically required for the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes . Thiamine chloride, on the other hand, is primarily used as a vitamin supplement and does not have the same coenzyme functions .
Biological Activity
Cocarboxylase hydrochloride, also known as thiamine pyrophosphate (TPP), is the active form of vitamin B1 (thiamine) and plays a crucial role in various biochemical processes, particularly in carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies that highlight its therapeutic potential.
This compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C12H19N4O7P2S.Cl |
Molecular Weight | 460.767 g/mol |
Appearance | White crystalline powder |
Melting Point | 240 - 244 °C (decomposition) |
Solubility | 220 g/L in water |
pH | 2.2 (in H₂O) |
Cocarboxylase is characterized as an achiral compound with no optical activity, which is significant for its biochemical interactions .
Cocarboxylase acts as a coenzyme for several key enzymes involved in the metabolism of carbohydrates and amino acids. It facilitates the decarboxylation of alpha-keto acids, which is essential for energy production in cells. The primary enzymatic reactions include:
- Pyruvate Decarboxylation : Conversion of pyruvate to acetyl-CoA.
- Transketolase Activity : Involvement in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis.
These actions underscore its importance in metabolic pathways and energy production.
Cardiovascular Health
A notable study investigated the effects of cocarboxylase on ischemic myocardial tissue in dogs. In this experimental model of acute myocardial infarction, cocarboxylase was administered to assess its impact on hemodynamic parameters. The findings indicated that cocarboxylase treatment resulted in:
- Decreased Heart Rate : Significant reduction compared to control.
- Increased Stroke Volume : Enhanced cardiac output.
- Lower Myocardial Oxygen Consumption : Indicating improved efficiency in heart function.
These results suggest that cocarboxylase may provide protective benefits to ischemic myocardium by improving systemic hemodynamics .
Neurological Benefits
Research has also highlighted the potential neuroprotective effects of cocarboxylase. It is believed to mitigate oxidative stress and improve neuronal metabolism, which could be beneficial in conditions such as Wernicke's encephalopathy and other neurological disorders associated with thiamine deficiency.
Case Studies
-
Ischemic Canine Myocardium :
- Objective : Evaluate the efficacy of cocarboxylase in treating myocardial infarction.
- Method : Administered 150 mg/kg to dogs post-ligation of the left anterior descending artery.
- Results : Improved hemodynamic performance at 30 and 60 minutes post-treatment compared to controls.
-
Thiamine Deficiency Disorders :
- A clinical case series reported on patients with chronic alcoholism who received cocarboxylase supplementation. The results demonstrated significant improvements in cognitive function and reduction in neurological symptoms associated with thiamine deficiency.
Properties
CAS No. |
23883-45-6 |
---|---|
Molecular Formula |
C12H20Cl2N4O7P2S |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H |
InChI Key |
QTOYIDGNARHVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-] |
Origin of Product |
United States |
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